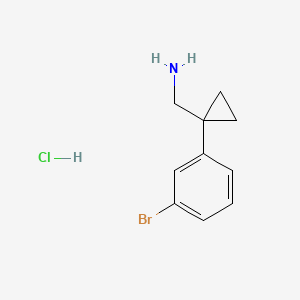

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride

Description

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride (CAS: 1211373-43-1) is a halogenated cyclopropane derivative with a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₁BrClN, and it has a molecular weight of 260.56 g/mol (calculated based on isotopic masses). The compound consists of a cyclopropyl ring fused to a 3-bromophenyl group, with a methanamine moiety linked to the cyclopropane and stabilized as a hydrochloride salt. This structure is characteristic of bioactive building blocks used in medicinal chemistry, particularly in the development of serotonin receptor modulators and microtubule-stabilizing agents .

The compound is synthesized via reductive amination or nucleophilic substitution reactions, as inferred from analogous procedures in the evidence (e.g., General Method C using NaBH(OAc)₃ or NaBH₄ for similar cyclopropylmethylamine derivatives) .

Properties

IUPAC Name |

[1-(3-bromophenyl)cyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)10(7-12)4-5-10;/h1-3,6H,4-5,7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQHKCRPLDGCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN)C2=CC(=CC=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672627 | |

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211373-43-1 | |

| Record name | 1-[1-(3-Bromophenyl)cyclopropyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride typically involves the following steps:

Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

Amination: The brominated cyclopropyl compound is then reacted with methanamine to introduce the amine group.

Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like LiAlH4 or NaBH4 are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: (1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to investigate the binding affinity and specificity of various receptors and enzymes.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bromine atom on the phenyl ring and the amine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of (1-(3-Bromophenyl)cyclopropyl)methanamine Hydrochloride and Analogs

Key Observations:

Halogen Effects : The 3-bromo derivative (target compound) exhibits a higher molecular weight than its 3-chloro analog (216.11 vs. 260.56 g/mol) due to bromine’s larger atomic mass. The 4-bromo isomer (CAS: 1208915-57-4) shares identical molecular weight but differs in polarity and receptor binding due to the para-substituted bromine .

Electron-Withdrawing Groups : The trifluoromethyl analog (CAS: 1783418-59-6) has significantly lower molecular weight (175.58 g/mol) and distinct electronic properties, enhancing metabolic stability in drug design .

Functional Group and Bioactivity Trends

- Bromophenyl Derivatives : The 3-bromo and 4-bromo isomers (similarity scores 0.87–0.97) are functionally selective serotonin 2C (5-HT2C) receptor modulators, as seen in fluorophenyl analogs (). The bromine’s position influences receptor binding affinity and selectivity .

- Trifluoromethyl Derivatives : These compounds (e.g., CAS: 1783418-59-6) are prioritized in neurodegenerative disease research for their microtubule-stabilizing effects, attributed to the CF₃ group’s electronegativity .

Biological Activity

(1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride is a chemical compound that has garnered interest in both organic synthesis and biological research. Its structure, characterized by a cyclopropyl ring and a bromophenyl substituent, positions it as a potential candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H13BrClN

- Molecular Weight : 252.58 g/mol

- CAS Number : 1211373-43-1

The compound is synthesized through a series of reactions involving cyclopropanation, bromination, and amination, ultimately forming its hydrochloride salt for enhanced stability and solubility in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The bromine atom on the phenyl ring plays a crucial role in modulating the compound's binding affinity to receptors or enzymes. This interaction can lead to either inhibition or activation of specific biological pathways, depending on the target.

Case Studies

- Antimicrobial Efficacy : A study conducted on pyrrolidine derivatives demonstrated that halogen substituents significantly enhance antimicrobial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM for various bacterial strains . Similar mechanisms may be expected for this compound due to its halogenated structure.

- Potential Therapeutic Applications : Research has explored the use of compounds with cyclopropyl structures in drug development, particularly as inhibitors for specific enzymes involved in disease pathways. The unique steric and electronic properties conferred by the cyclopropyl group could lead to novel therapeutic agents targeting diseases such as cancer and bacterial infections .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride | Chlorine instead of Bromine | Varies; potential for different reactivity |

| (1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | Fluorine substitution | Enhanced stability; altered pharmacokinetics |

These comparisons highlight how subtle changes in substituents can influence biological activity and pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.